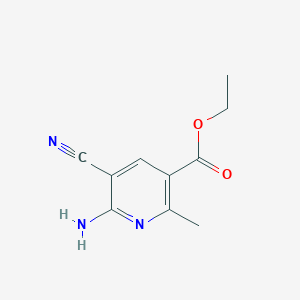

Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate is an organic compound that belongs to the pyridine family This compound is characterized by its pyridine ring substituted with amino, cyano, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-methylpyridine-3-carboxylic acid with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like amino and cyano allows for interactions with various biomolecules, influencing their activity and function.

Comparison with Similar Compounds

- Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate

- Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate

Comparison: Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

Biological Activity

Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate is a pyridine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features an amino group, a cyano group, and a carboxylate group, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus subtilis | 4.69 µM |

| Staphylococcus aureus | 5.64 µM |

| Candida albicans | 0.0048 mg/mL |

The compound's MIC values suggest potent activity against several pathogens, making it a candidate for further development in antimicrobial therapy .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including Caco2 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

The compound exhibited varying degrees of cytotoxicity, with the lowest IC50 values indicating higher potency against HepG2 cells compared to others.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the amino and cyano groups allows for binding to enzymes or receptors involved in critical biochemical pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation or survival.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways associated with cancer progression or microbial resistance.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy.

Case Study 2: Anticancer Activity in Vivo

In vivo studies involving tumor-bearing mice demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. Histopathological examination revealed reduced cellular proliferation markers in treated tumors, suggesting effective targeting of cancerous tissues .

Properties

IUPAC Name |

ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-4-7(5-11)9(12)13-6(8)2/h4H,3H2,1-2H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBXNFJPLSWDRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.